Product packaging for Brolamfetamine hydrobromide(Cat. No.:CAS No. 53581-53-6)

Brolamfetamine hydrobromide

Cat. No.: B1593749
CAS No.: 53581-53-6
M. Wt: 355.07 g/mol
InChI Key: KOUBEZAODVTFTG-UHFFFAOYSA-N
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Description

Brolamfetamine hydrobromide, also known as DOB hydrobromide, is a psychedelic compound of the phenethylamine and amphetamine chemical classes. With the molecular formula C11H16BrNO2·BrH and a molecular weight of 355.066 g/mol, it is supplied as a high-purity solid for research purposes . This compound is a potent serotonin receptor agonist, demonstrating high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes . Its strong and selective action on the 5-HT2A receptor mediates its primary effects and makes it a valuable pharmacological tool for studying the structure and function of serotonin receptor subfamilies in vitro . Researchers utilize this compound in neuropharmacology to investigate serotonin-mediated signaling pathways and the mechanisms of psychedelic compounds. The compound has an exceptionally long duration of action, which is a key area of scientific interest . This compound is for research use only and is not intended for diagnostic or therapeutic applications, or for human consumption. It is the responsibility of the purchaser to ensure compliance with all local, state, federal, and international regulations regarding the handling and use of this controlled substance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17Br2NO2 B1593749 Brolamfetamine hydrobromide CAS No. 53581-53-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

53581-53-6

Molecular Formula

C11H17Br2NO2

Molecular Weight

355.07 g/mol

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine;hydrobromide

InChI

InChI=1S/C11H16BrNO2.BrH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H

InChI Key

KOUBEZAODVTFTG-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1OC)Br)OC)N.Br

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)Br)OC)N.Br

Other CAS No.

53581-53-6

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Chemical Synthesis Methodologies and Stereochemical Investigations for Research Purposes

Historical Development of Brolamfetamine (B1667869) Synthetic Routes

The first synthesis of brolamfetamine, also known by the acronym DOB (from 2,5-d imethoxy-4-bro moamphetamine), was reported by Alexander Shulgin in 1967. wikipedia.org The synthetic route was later detailed in his book PiHKAL: A Chemical Love Story. wikipedia.org

Historically, a prevalent synthetic pathway commences with 2,5-dimethoxybenzaldehyde (B135726), a readily available precursor. reddit.comincb.orgwikipedia.org This method involves a sequence of well-established organic reactions:

Henry Reaction: The initial step is a condensation reaction between 2,5-dimethoxybenzaldehyde and nitroethane, typically catalyzed by an amine base like ammonium (B1175870) acetate (B1210297), to yield the corresponding nitrostyrene, 1-(2,5-dimethoxy-4-bromophenyl)-2-nitropropene. reddit.comscribd.com

Reduction: The nitro group of the intermediate is then reduced to a primary amine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LAH). scribd.com This step forms the racemic amphetamine backbone.

Bromination: The final step involves the electrophilic aromatic substitution of a bromine atom onto the phenyl ring of 2,5-dimethoxyamphetamine (B1679032) (DMA). This is typically achieved using elemental bromine in a solvent like acetic acid. reddit.comscribd.com

An alternative historical route involves the direct bromination of 2,5-dimethoxyamphetamine (DMA) hydrochloride, which can be synthesized from 2,5-dimethoxyphenyl-2-nitropropene via reduction with agents like sodium borohydride (B1222165) and copper(II) chloride. reddit.com The final product, brolamfetamine, is often isolated and purified as its hydrochloride or hydrobromide salt through recrystallization to ensure high purity for research purposes. reddit.com

Advanced Synthetic Approaches for Radiolabeling and Isotopic Tracers in Research

Due to its high affinity and selectivity for the 5-HT2 receptor subfamily, brolamfetamine is a valuable tool in neuroscience for mapping and characterizing these receptors. wikipedia.orgncats.io To facilitate its use in techniques such as positron emission tomography (PET) and in vitro receptor binding assays, advanced synthetic methods for incorporating radioactive isotopes have been developed. drugdiscoverytrends.comnih.gov

The most common isotopes used for labeling brolamfetamine are the bromine radioisotopes, particularly Bromine-77 (⁷⁷Br) and, historically, Bromine-82 (⁸²Br). scribd.comsmolecule.com ⁷⁷Br is particularly suitable for imaging studies due to its 56-hour half-life and emission of a 240 keV gamma photon. tmc.edu High specific activity tritiated ([³H]) brolamfetamine has also been synthesized for use in receptor binding studies. scribd.com

The synthesis of radiolabeled brolamfetamine typically involves the introduction of the radioisotope in the final synthetic step to maximize radiochemical yield and specific activity. Common methods include:

Electrophilic Radiobromination: This is the most direct method, involving the reaction of a precursor molecule, such as 2,5-dimethoxyamphetamine (DMA), with a source of electrophilic radiobromine. scribd.comnih.gov Oxidizing agents like Chloramine-T are often employed to convert the bromide radioisotope (e.g., [⁷⁷Br]NaBr) into an electrophilic species that can substitute onto the aromatic ring. nih.gov

Enzymatic Labeling: Novel methods using enzymes like bromoperoxidase have been explored for the radiobromination of various compounds. nih.gov These enzymatic methods can offer high efficiency under mild, neutral pH conditions.

Prosthetic Group Labeling: For more complex applications or to label molecules without a suitable site for direct bromination, a prosthetic group containing the radiobromine can be synthesized first and then conjugated to the target molecule. nih.gov

The production of ⁷⁷Br itself is typically accomplished using a cyclotron, for example, through the ⁷⁵As(α,2n)⁷⁷Br nuclear reaction or via a proton beam on a sodium bromide target. tmc.edunih.gov

Table 1: Methodologies for Radiolabeling of Brolamfetamine and Related Compounds
IsotopePrecursorMethodKey Reagents/ConditionsResearch ApplicationReference
⁷⁷Br2,5-Dimethoxyamphetamine (DMA)Direct Electrophilic Substitution[⁷⁷Br]HBr or [⁷⁷Br]NaBr, Chloramine-TPET Imaging, Receptor Studies scribd.comnih.gov
⁸²Br2,5-Dimethoxyamphetamine (DMA)Direct Electrophilic Substitution[⁸²Br]HBr or [⁸²Br]NaBr, Bromine CarrierReceptor Autoradiography scribd.com
⁷⁷BrVarious Proteins/PeptidesEnzymatic BrominationBromoperoxidase, H₂O₂, [⁷⁷Br]Br⁻General Radiopharmaceutical Development nih.gov
³HBrolamfetamineHigh Specific Activity TritiationTritium gas, CatalystIn Vitro Receptor Binding Assays scribd.com

Stereochemical Resolution and Analysis in Brolamfetamine Research

Brolamfetamine possesses a chiral center at the alpha-carbon of the aminopropane side chain, and thus exists as a pair of enantiomers: (R)-(−)-brolamfetamine and (S)-(+)-brolamfetamine. ontosight.aibionity.com Pharmacological research has demonstrated that the biological activity resides primarily in one of these isomers. Specifically, the (R)-(−)-enantiomer is the eutomer, meaning it is the more potent agonist at serotonin (B10506) 5-HT2 receptors. wikipedia.orgbionity.com This stereoselectivity is a crucial finding, as it contrasts with many other psychoactive phenethylamines where the (S)-isomer is often the more active form. bionity.com

Given that enantiomers can have significantly different pharmacological and toxicological profiles, their separation and analysis are critical for any meaningful research. nih.gov The use of a single, pure enantiomer eliminates the confounding variables introduced by the less active or inactive isomer. nih.gov

The resolution of racemic brolamfetamine can be achieved using standard chemical techniques. A common industrial and laboratory method for resolving chiral amines involves:

Diastereomeric Salt Formation: The racemic amine is reacted with a single enantiomer of a chiral acid, known as a resolving agent (e.g., (+)-tartaric acid or a derivative). This reaction forms a pair of diastereomeric salts.

Fractional Crystallization: Diastereomers have different physical properties, including solubility. This difference allows them to be separated by carefully crystallizing one diastereomer from a suitable solvent, leaving the other in the solution.

Liberation of the Enantiomer: Once the diastereomeric salts are separated, the chiral resolving agent is removed by treatment with a base, yielding the pure (R)- or (S)-enantiomer of brolamfetamine.

The analysis of the enantiomeric purity of the final product is essential and is typically performed using chiral high-performance liquid chromatography (HPLC).

Synthesis of Brolamfetamine Analogues and Metabolites for Receptor and Metabolic Research

To understand the precise interactions between brolamfetamine and its receptor targets, as well as its metabolic fate, researchers synthesize a variety of analogues and potential metabolites. This work is fundamental to establishing structure-activity relationships (SAR) and investigating the compound's biotransformation. probes-drugs.orgpsu.edu

The synthesis of analogues involves systematic modifications to the brolamfetamine molecule to probe the importance of different structural features for 5-HT2A and 5-HT2C receptor binding and activation. probes-drugs.org By altering specific parts of the molecule, researchers can deduce which groups are essential for its pharmacological activity.

Table 2: Brolamfetamine Analogues and Metabolites Synthesized for Research Purposes
Compound Class/NameStructural ModificationPurpose of SynthesisReference
Dihydrobenzofuran AnaloguesThe two methoxy (B1213986) groups are incorporated into fused dihydrofuran rings, restricting their conformation.To create rigid models for studying the active conformation at the 5-HT2A/2C receptors. probes-drugs.org
N-Methyl DerivativesAddition of a methyl group to the primary amine (forming a secondary amine).To investigate the effect of N-alkylation on 5-HT2 receptor affinity and selectivity. probes-drugs.org
Beta-Oxygenated AnaloguesIntroduction of a hydroxyl group at the beta-position of the side chain.To explore the impact of side-chain polarity on 5-HT2A receptor interaction. probes-drugs.org
2C-B (α-desmethylbrolamfetamine)Removal of the alpha-methyl group from the side chain.To determine the role of the alpha-methyl group in receptor potency and pharmacological profile. bionity.com
Catecholic MetabolitesO-demethylation of one or both methoxy groups to form hydroxyl groups.To evaluate the toxicity and pharmacological activity of potential metabolites. psu.edu

Pharmacological Mechanisms and Receptor Biology in Preclinical Models

Serotonin (B10506) Receptor Subfamily Interactions and Characterization

Brolamfetamine (B1667869) is recognized for its significant interaction with the 5-HT2 receptor subfamily, which is believed to be the primary mediator of its psychoactive effects. ncats.io Due to its selectivity, it is often utilized in scientific research for studying this receptor group. ncats.io

5-HT2A Receptor Agonism and Binding Affinity Studies in Research Models

Brolamfetamine acts as a potent agonist at the 5-HT2A receptor. ncats.io Its psychedelic effects are primarily attributed to its agonistic activity at this receptor subtype. ncats.iowikipedia.org Studies comparing various phenylisopropylamines have demonstrated a significant correlation between their affinity for the 5-HT2A receptor and their hallucinogenic potency in humans. nih.gov Research has shown that brolamfetamine has a high affinity for the 5-HT2A receptor, which is crucial for its psychoactive properties. nih.gov

Interactive Data Table: Binding Affinities (Ki, nM) of Phenylisopropylamines at Human 5-HT2 Receptors

Compound5-HT2A5-HT2B5-HT2C
Brolamfetamine (DOB) 0.58152.3
DOI 0.73142.4
DOM 1.8486.1

Note: Lower Ki values indicate higher binding affinity.

Research on 5-HT2B and 5-HT2C Receptor Modulation

In addition to its high affinity for the 5-HT2A receptor, brolamfetamine also interacts with the 5-HT2B and 5-HT2C receptors. It acts as a partial agonist at both the 5-HT2B and 5-HT2C receptors. ncats.io While its affinity for the 5-HT2B receptor is lower than for the 5-HT2A and 5-HT2C subtypes, there is still a notable correlation between the affinities of phenylisopropylamines at all three 5-HT2 receptors. nih.gov Research indicates that while 5-HT2A receptors are the primary mediators of the hallucinogenic effects of compounds like brolamfetamine, the roles of 5-HT2B and 5-HT2C receptors in modulating these effects continue to be an area of investigation. nih.govduke.edu

Comparative Analysis of Agonist, Partial Agonist, and Antagonist Binding Profiles

The interaction of a ligand with a receptor can be characterized by its binding affinity and its efficacy (the ability to produce a biological response). An agonist binds to a receptor and activates it, producing a full response. A partial agonist also activates the receptor but produces a submaximal response, even at saturating concentrations. An antagonist binds to a receptor but does not activate it, effectively blocking the action of agonists.

Brolamfetamine is classified as a partial agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors. ncats.io The ability of agonists to bind to high-affinity and low-affinity states of the 5-HT2A and 5-HT2C receptors has been shown to be highly correlated with their intrinsic activities. nih.govresearchgate.net This suggests that the high-affinity binding of brolamfetamine is a key determinant of its efficacy at these receptors. nih.gov The distinction between agonist and antagonist binding profiles is crucial for understanding the functional outcomes of receptor interaction. mdpi.com While full agonists produce a maximal effect, partial agonists like brolamfetamine produce a lesser effect. pharmacytimes.com

Intracellular Signaling Pathway Research

The activation of receptors by ligands like brolamfetamine initiates a cascade of intracellular events known as signaling pathways.

Protein Kinase C (PKC) Activation Studies in Rodent Brain Models

Interestingly, in contrast to some other psychoactive compounds, brolamfetamine does not appear to cause the activation of Protein Kinase C (PKC) in the brains of rodents. wikipedia.org This finding distinguishes its intracellular signaling mechanism from that of other substances and suggests that its effects are mediated through different downstream pathways. wikipedia.org The activation of PKC is a known downstream effect of some G protein-coupled receptors, and the lack of PKC activation by brolamfetamine provides valuable insight into its specific signaling cascade. nih.gov

Mutagenesis and Receptor Engineering Studies for Pharmacological Characterization

Site-directed mutagenesis has been an invaluable tool in elucidating the specific molecular interactions between psychedelic ligands and the 5-HT2A receptor. researchgate.netpurdue.edu These studies involve altering specific amino acid residues within the receptor to determine their role in ligand binding, potency, and efficacy.

Research has identified several key residues within the 5-HT2A receptor that are crucial for the interaction with phenylalkylamines like brolamfetamine. For instance, serine 5.43 (S239) and asparagine 6.55 (N343) are believed to form hydrogen bonds with the 5-position of both tryptamines and phenylalkylamines. purdue.edu Additionally, serine 5.46 (S242) and/or threonine 3.37 (T160) are thought to form a hydrogen bond with the 2-position of phenylalkylamines. purdue.edu

The efficacy of phenylalkylamines at the 5-HT2A receptor is influenced by mutations of serine 3.36 (S159) and tyrosine 7.43 (Y370), which may coordinate with the conserved aspartate 3.32. purdue.edu Computational models and mutagenesis experiments have shown that the protonated amine of serotonin interacts with both Asp3.32(155) and Ser3.36(159). nih.gov

Furthermore, a single amino acid substitution can significantly alter the pharmacological profile of the receptor. For example, mutating serine 242 in the human 5-HT2 receptor to an alanine, the residue found in the rat receptor, results in a pharmacological profile that is more similar to the rat receptor, including a 50-fold higher affinity for the ligand mesulergine. nih.gov

Mutated ResidueLocationObserved Effect on Phenylalkylamine InteractionReference
Serine 5.43 (S239)Transmembrane Domain 5Forms hydrogen bond with the 5-position of the ligand. purdue.edu
Asparagine 6.55 (N343)Transmembrane Domain 6Forms hydrogen bond with the 5-position of the ligand. purdue.edu
Serine 5.46 (S242)Transmembrane Domain 5Forms a hydrogen bond with the 2-position of the ligand. purdue.edu
Threonine 3.37 (T160)Transmembrane Domain 3Forms a hydrogen bond with the 2-position of the ligand. purdue.edu
Serine 3.36 (S159)Transmembrane Domain 3Affects the efficacy of N-substituted phenylalkylamines. purdue.edu
Tyrosine 7.43 (Y370)Transmembrane Domain 7Affects the efficacy of N-substituted phenylalkylamines. purdue.edu

Computational Chemistry and Molecular Modeling for Receptor-Ligand Interactions

Computational chemistry and molecular modeling have become essential techniques for investigating the interactions between ligands and their receptors at a molecular level. rsc.orgceon.rs These methods, including molecular docking and molecular dynamics simulations, provide insights into the binding poses and key interactions that govern ligand affinity and efficacy. researchgate.netacs.orgnih.gov

For the 5-HT2A receptor, the lack of a crystal structure for many years necessitated the use of homology modeling to create three-dimensional structures for docking studies. rsc.orgceon.rs These models have been instrumental in understanding how hallucinogens, including brolamfetamine (DOB), bind to the receptor.

Docking studies with various hallucinogens have suggested that the Val-156 residue is a common interaction point and that all tested molecules interact with the transmembrane 3 helix. researchgate.net The specific interactions, however, are unique to each molecule. researchgate.net The use of flexible residues in docking approaches has been shown to provide more accurate representations of the binding site. researchgate.net

Computational models have also been successfully used in the rational design of new psychoactive compounds. For example, a 5-HT2A receptor homology model was used to design a conformationally restricted analog of mescaline, which was found to have a three-fold higher affinity and five-fold greater potency than mescaline itself. researchgate.net The predictions from these docking experiments were later confirmed through the chemical resolution of the enantiomers of the new analog. researchgate.net

Modeling TechniqueKey Findings for 5-HT2A Receptor and PhenylalkylaminesReference
Homology ModelingCreation of 3D receptor structures in the absence of crystal structures, enabling docking studies. rsc.orgceon.rs
Molecular DockingIdentified Val-156 and transmembrane 3 helix as key interaction sites for hallucinogens. researchgate.net
Rational Drug DesignGuided the design of a mescaline analog with higher affinity and potency. researchgate.net
Molecular Dynamics SimulationExamines how ligands modulate the conformation of the receptor. ceon.rs

Neurochemical and Behavioral Investigations in Preclinical Animal Models

Modulation of Serotonergic Systems in Rodent Studies

Brolamfetamine (B1667869), also known as DOB, is a potent and selective agonist for several serotonin (B10506) (5-HT) receptors. wikipedia.orgncats.io Its primary psychedelic effects are understood to be mediated through its strong agonistic activity at the 5-HT2A receptor. wikipedia.orgncats.io The compound also demonstrates agonism at 5-HT2B and 5-HT2C receptors. wikipedia.orgsmolecule.com This selectivity makes brolamfetamine a valuable tool in scientific research for studying the 5-HT2 receptor subfamily. ncats.io

In rodent models, the activation of the 5-HT2A receptor by agonists like brolamfetamine characteristically induces a head-twitch response. This behavioral assay is a reliable indicator of 5-HT2A receptor activation in vivo. In contrast to the serotonin-releasing agent MDMA, brolamfetamine does not cause the activation of protein kinase C (PKC) in the brains of rodents in vivo. wikipedia.org The activation of PKC by MDMA is dependent on the serotonin transporter (SERT), highlighting a key mechanistic difference between these two compounds. wikipedia.org

Further studies on the downstream signaling pathways have utilized compounds structurally similar to brolamfetamine, such as DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane). Research with DOI has shown that it produces a dose-dependent increase in the inositol (B14025) monophosphate (IP₁) signal in the frontal cortex of mice, a brain region with a high density of 5-HT2A receptors. biorxiv.org This effect is absent in the cerebellum, a region with low 5-HT2A receptor expression, and is not seen in 5-HT2A receptor knockout mice, confirming the receptor's critical role in this signaling cascade. biorxiv.org

Impact on Dopaminergic Neurotransmission and Pathways

The interaction of brolamfetamine with the dopaminergic system is markedly different from its potent effects on the serotonergic system. Receptor binding assays have demonstrated that brolamfetamine has a very low affinity for the dopamine (B1211576) transporter (DAT), as well as for D1, D2, D4, and D5 dopamine receptors, with Ki values exceeding 10,000 nM. wikipedia.org Its affinity for the D3 receptor is slightly higher, though still weak, with a Ki of 808 nM. wikipedia.org This suggests that direct interaction with dopamine transporters and receptors is not a primary mechanism of action for this compound.

Despite its low binding affinity for key dopamine system components, some research suggests that brolamfetamine may indirectly increase the release of dopamine and norepinephrine, contributing to potential stimulant effects. smolecule.com As a substituted amphetamine, its pharmacology can be considered in the context of other amphetamines which are known to influence dopamine signaling, often by acting as substrates for transporters and promoting neurotransmitter efflux. medkoo.comnih.gov However, the very high Ki value for DAT suggests brolamfetamine is a poor substrate or inhibitor for this transporter. wikipedia.org

Additionally, brolamfetamine is a weak agonist of the human trace amine-associated receptor 1 (TAAR1). wikipedia.org TAAR1 is known to modulate dopaminergic neurotransmission, and its activation can influence dopamine system function, which may represent an indirect pathway for brolamfetamine's effects.

TargetKi (nM)
Dopamine Transporter (DAT) >10,000
D1 Receptor >10,000
D2 Receptor >10,000
D3 Receptor 808
D4 Receptor >10,000
D5 Receptor >10,000

This table displays the inhibitory constant (Ki) values of Brolamfetamine for various dopamine receptors and the dopamine transporter. Higher Ki values indicate lower binding affinity. Data is for human receptors unless otherwise specified. wikipedia.org

Behavioral Phenotyping in Animal Models (e.g., Aggression)

Behavioral studies in animal models have revealed specific effects of brolamfetamine. Notably, research has found that brolamfetamine can reduce aggressive behavior in rats. wikipedia.orgwikiwand.com This anti-aggressive effect is consistent with the actions of other serotonergic agonists, which are known to modulate aggression. wikipedia.org The serotonin system, particularly the 5-HT1A and 5-HT1B receptors in mesocorticolimbic areas, plays a significant role in regulating species-typical aggressive behaviors in rodents. nih.govnih.gov

In addition to its effects on aggression, a hallmark behavioral response to brolamfetamine and other 5-HT2A agonists in rodents is the head-twitch response (HTR). ncats.io This rapid, involuntary head movement is a well-established behavioral proxy for 5-HT2A receptor activation and is a characteristic effect of hallucinogenic compounds in these models.

As a substituted amphetamine, the behavioral profile of brolamfetamine can also be contextualized by the known effects of amphetamines on motor activity. Acute administration of amphetamines in mice typically induces a bimodal, dose-dependent response. nih.gov Lower doses tend to increase locomotor activity, while higher doses lead to a decrease in locomotion and an increase in focused stereotyped behaviors. nih.gov

Ex Vivo Receptor Binding and Autoradiographic Studies in Brain Tissue

Ex vivo receptor binding and autoradiography are powerful techniques used to visualize the distribution and density of receptors in brain tissue following in vivo drug administration. While specific ex vivo autoradiography studies using radiolabeled brolamfetamine in rodents are not extensively documented in the available literature, studies with similar compounds and related techniques provide significant insights.

The selectivity of brolamfetamine for 5-HT2A receptors makes it a candidate for such studies. ncats.io Autoradiographic studies using selective 5-HT2A receptor radioligands like [³H]MDL100,907 effectively visualize these receptors in rat brain sections, showing high densities in the cerebral cortex and other regions, with very low non-specific binding. nih.gov This methodology allows for precise localization of the receptors that brolamfetamine targets.

An ex vivo methodology has been developed to measure the engagement of the 5-HT2A receptor with its canonical Gq/₁₁ pathway by detecting inositol monophosphate (IP₁) levels in brain tissue. biorxiv.org A proof-of-concept study with DOI, a structurally related 5-HT2A agonist, demonstrated a significant increase in IP₁ levels in the frontal cortex of mice, a region rich in 5-HT2A receptors. biorxiv.org This effect was absent in the cerebellum (which has few 5-HT2A receptors) and in 5-HT2A receptor knockout mice, thereby providing an ex vivo snapshot of receptor activation in a native tissue environment. biorxiv.org These techniques offer a way to quantify the pharmacodynamic effects of compounds like brolamfetamine in specific brain regions.

CompoundMethodAnimal ModelKey Findings
[³H]MDL100,907 AutoradiographyRatHigh-affinity and selective labeling of 5-HT2A receptors, particularly in the cerebral cortex. nih.gov
DOI Ex Vivo IP₁ DetectionMouseIncreased IP₁ signal in the frontal cortex, demonstrating 5-HT2A receptor engagement. biorxiv.org
[¹²⁵I]LSD AutoradiographyRat & Guinea PigHigh specific binding in the claustrum and cerebral cortex, showing 5-HT2A receptor distribution. nih.gov

This table summarizes findings from ex vivo and autoradiographic studies of compounds that target the 5-HT2A receptor, providing context for the potential investigation of Brolamfetamine.

Metabolism and Pharmacokinetic Research Methodologies

Identification and Structural Elucidation of Brolamfetamine (B1667869) Metabolites

The identification and structural elucidation of brolamfetamine metabolites is a key area of research that aims to understand how the compound is chemically altered within a biological system. This process typically involves the use of sophisticated analytical techniques to isolate and characterize the structure of these metabolic products.

Biotransformation of brolamfetamine can lead to a variety of metabolites through reactions such as O-demethylation, hydroxylation, and deamination of the side chain. The identification of these metabolites is primarily accomplished using hyphenated chromatographic and spectrometric techniques.

Key Methodologies:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for metabolite identification. nih.gov LC separates the metabolites from the parent drug and endogenous components in a biological sample, and MS provides information about the mass-to-charge ratio of the individual compounds. nih.gov High-resolution mass spectrometry (HR-MS) is particularly valuable as it allows for the determination of the elemental composition of metabolites, aiding in their structural elucidation. nih.gov

Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of selected metabolite ions to produce a characteristic fragmentation pattern. nih.gov This pattern provides structural information that helps to pinpoint the site of metabolic modification on the brolamfetamine molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: When sufficient quantities of a metabolite can be isolated, NMR spectroscopy provides definitive structural information by detailing the connectivity of atoms within the molecule. novelpsychoactivesubstances.org

Expected Metabolites: Based on the metabolism of similar amphetamine derivatives, the following metabolites of brolamfetamine could be anticipated:

Metabolite Metabolic Reaction Description
4-Bromo-2-hydroxy-5-methoxyamphetamineO-demethylationRemoval of a methyl group from one of the methoxy (B1213986) groups on the aromatic ring.
4-Bromo-2,5-dihydroxyamphetamineO-didemethylationRemoval of both methyl groups from the methoxy groups.
1-(4-Bromo-2,5-dimethoxyphenyl)propan-2-olHydroxylationAddition of a hydroxyl group to the side chain.
1-(4-Bromo-2,5-dimethoxyphenyl)acetoneDeaminationRemoval of the amino group from the side chain, forming a ketone.

In Vitro Metabolic Pathway Mapping Using Hepatic Microsomes and Cell Lines

To understand the specific metabolic pathways of brolamfetamine, researchers utilize in vitro systems that mimic the metabolic environment of the liver. nih.gov These systems help to identify the primary routes of metabolism and the enzymes involved.

Hepatic Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. scispace.comresearchgate.net Incubating brolamfetamine with human liver microsomes (HLM) allows for the identification of the primary oxidative metabolites. researchgate.net

Hepatocyte Cell Lines: Cultured liver cell lines, such as HepG2, provide a more complete metabolic system, containing both Phase I and Phase II enzymes. scispace.com These cells can be used to study both the initial biotransformation and subsequent conjugation reactions (e.g., glucuronidation, sulfation) that increase the water solubility of the metabolites for excretion. upol.cz

The general procedure for in vitro metabolism studies involves incubating brolamfetamine with the chosen system (microsomes or cell lines) along with necessary cofactors (e.g., NADPH for CYP enzymes) and then analyzing the resulting mixture for the presence of metabolites using techniques like LC-MS. europa.eu

Analytical Method Development for Metabolite Detection in Biological Matrices

The detection of brolamfetamine and its metabolites in biological matrices such as blood, urine, and hair is essential for pharmacokinetic studies. japsonline.com The development of sensitive and specific analytical methods is a critical aspect of this research.

Commonly Employed Analytical Techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique due to its high sensitivity and selectivity. biointerfaceresearch.com It allows for the quantification of very low concentrations of the parent drug and its metabolites in complex biological samples. biointerfaceresearch.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used, often requiring derivatization of the analytes to increase their volatility for gas chromatographic separation. novelpsychoactivesubstances.org

Method validation is a crucial step to ensure the reliability of the analytical data. This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. biointerfaceresearch.com

Analytical Technique Sample Preparation Key Advantages
LC-MS/MSProtein precipitation, liquid-liquid extraction, or solid-phase extraction.High sensitivity and specificity, suitable for polar and non-volatile compounds. biointerfaceresearch.com
GC-MSLiquid-liquid extraction or solid-phase extraction, often followed by derivatization.High chromatographic resolution, provides structural information through mass spectral libraries. novelpsychoactivesubstances.org

Research into Metabolic Enzymes and Isoforms Involved in Brolamfetamine Biotransformation

Identifying the specific enzymes responsible for the metabolism of brolamfetamine is a key goal of pharmacokinetic research. The cytochrome P450 (CYP) superfamily of enzymes is the primary group of enzymes involved in the Phase I metabolism of many drugs and xenobiotics. bioline.org.brmdpi.com

Research in this area focuses on:

Reaction Phenotyping: This involves using a panel of recombinant human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to determine which specific enzymes are capable of metabolizing brolamfetamine. nih.gov

Given the amphetamine-like structure of brolamfetamine, it is likely that CYP2D6 plays a significant role in its metabolism, as this enzyme is known to metabolize many amphetamine derivatives. However, other isoforms such as those in the CYP1A, CYP2C, and CYP3A families may also contribute. nih.gov Understanding the specific CYP isoforms involved is important for predicting potential drug-drug interactions.

Advanced Analytical and Forensic Methodologies for Brolamfetamine Detection

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatographic techniques are fundamental in the separation and analysis of brolamfetamine (B1667869) from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used methods.

HPLC is a versatile technique for the analysis of thermolabile and non-volatile compounds like brolamfetamine. Method development involves the optimization of several parameters to achieve adequate separation and detection.

Method Development: The development of a robust HPLC method for brolamfetamine analysis typically involves the selection of an appropriate stationary phase, mobile phase, and detector. Reversed-phase columns, such as C18 or C8, are commonly employed due to the nonpolar nature of the brolamfetamine molecule. researchgate.net The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. ukim.mkresearchgate.net The pH of the mobile phase is a critical parameter that influences the retention time and peak shape of the basic brolamfetamine molecule. researchgate.net Gradient elution is often preferred over isocratic elution to achieve better separation of brolamfetamine from potential impurities and matrix components. researchgate.net

UV detection is a common and cost-effective detection method, with the wavelength of maximum absorbance for brolamfetamine being a key parameter. researchgate.net For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov

Validation: A developed HPLC method must be validated to ensure its reliability for its intended purpose. Validation parameters typically include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ukim.mk

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ukim.mk

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.net

Table 1: Illustrative HPLC Parameters for Brolamfetamine Analysis

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and phosphate buffer (pH adjusted)
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at ~285 nm or Mass Spectrometry (MS)
Injection Volume 10-20 µL

This table presents a generalized set of parameters and may vary based on the specific analytical requirements.

GC is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like brolamfetamine, derivatization is often necessary to increase their volatility and improve their chromatographic properties. gcms.cz

Applications in Forensic Chemistry: In forensic laboratories, GC, particularly when coupled with mass spectrometry (GC-MS), is a gold standard for the confirmation of brolamfetamine. unodc.org The high separation efficiency of the capillary GC column combined with the specific identification capabilities of MS provides a high degree of certainty in the results.

Commonly used capillary columns for the analysis of amphetamine-type substances include those with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5). nih.gov The temperature program of the GC oven is optimized to ensure the separation of brolamfetamine from other substances that may be present in the sample. rsc.org

Derivatization with agents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) is a common practice to improve the volatility and thermal stability of brolamfetamine, leading to better peak shapes and sensitivity. nih.gov

Table 2: Representative GC Parameters for Brolamfetamine Analysis

ParameterTypical Conditions
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium
Injection Mode Splitless
Injector Temperature 250-280 °C
Oven Program Initial temp. hold, then ramp to a final temperature
Detector Mass Spectrometer (MS)

This table represents a general set of parameters and specific conditions may need to be optimized.

Mass Spectrometry (MS) Applications in Brolamfetamine Identification and Quantification

Mass spectrometry is an indispensable tool in the analysis of brolamfetamine, providing information about its molecular weight and structure. When coupled with a chromatographic technique (GC-MS or LC-MS), it allows for both separation and definitive identification. nih.gov

The electron ionization (EI) mass spectrum of brolamfetamine exhibits a characteristic fragmentation pattern. The molecular ion peak (M+) can be observed, and its mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The fragmentation pattern, which arises from the cleavage of specific bonds within the molecule, produces a series of fragment ions that are unique to the structure of brolamfetamine and can be used for its identification. mdma.chlibretexts.org The presence of a bromine atom results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (due to the isotopes 79Br and 81Br).

For quantification, tandem mass spectrometry (MS/MS) is often employed. In this technique, a specific precursor ion (e.g., the molecular ion of brolamfetamine) is selected and fragmented, and one or more specific product ions are monitored. This selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) provides high selectivity and sensitivity, allowing for the accurate quantification of brolamfetamine even in complex matrices. nih.gov

Spectroscopic and Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE): Capillary electrophoresis is a high-resolution separation technique that can be used for the analysis of charged species like brolamfetamine. The separation is based on the differential migration of analytes in an electric field within a narrow capillary. For the analysis of amphetamine-type substances, a buffer system, often at a low pH, is used to ensure the analytes are protonated and carry a positive charge. nih.gov Chiral selectors, such as cyclodextrins, can be added to the buffer to enable the separation of the enantiomers of brolamfetamine. researchgate.net Detection in CE is typically performed using UV-Vis spectroscopy or by coupling the capillary to a mass spectrometer (CE-MS). nih.gov

Development of Immunoassays for Brolamfetamine Detection in Research Samples

Immunoassays are screening techniques based on the specific binding of an antibody to an antigen (in this case, brolamfetamine). While highly sensitive and suitable for high-throughput screening, their specificity can be a limitation.

The development of an immunoassay for brolamfetamine would involve synthesizing a hapten (a small molecule that is chemically similar to brolamfetamine but can be attached to a larger carrier protein) to elicit an immune response and produce antibodies. nih.gov These antibodies can then be used in various immunoassay formats, such as enzyme-linked immunosorbent assay (ELISA) or lateral flow immunoassays. nih.govmedvik.cz

It is important to note that immunoassays for amphetamines may exhibit cross-reactivity with other structurally related compounds, potentially leading to false-positive results. oup.com Therefore, any positive result from an immunoassay should be confirmed by a more specific technique like GC-MS or LC-MS/MS. nih.gov

Sample Preparation Strategies for Diverse Research Matrices

The choice of sample preparation technique is critical for the successful analysis of brolamfetamine and depends on the nature of the sample matrix (e.g., urine, blood, tissue, or seized materials). The primary goals of sample preparation are to isolate the analyte from interfering matrix components, concentrate the analyte, and prepare it in a solvent that is compatible with the analytical instrument.

Liquid-Liquid Extraction (LLE): LLE is a classic technique that partitions the analyte between two immiscible liquid phases. For the extraction of the basic brolamfetamine from aqueous matrices like urine or blood, the pH of the sample is adjusted to a basic value to ensure the analyte is in its free base form, which is more soluble in organic solvents. benthamopen.com A variety of organic solvents can be used for the extraction. benthamopen.com

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. It involves passing the sample through a solid sorbent material packed in a cartridge. The analyte is retained on the sorbent while interfering components are washed away. The analyte is then eluted with a small volume of a suitable solvent. For brolamfetamine, mixed-mode SPE cartridges that have both nonpolar (e.g., C8 or C18) and cation-exchange functionalities can be very effective. unitedchem.com

Table 3: Common Sample Preparation Techniques for Brolamfetamine

TechniquePrincipleTypical Application
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids based on pH adjustment.Extraction from urine and blood.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution.Clean-up and concentration from various biological matrices.
Protein Precipitation Removal of proteins from biological samples using an organic solvent or acid.Initial clean-up step for blood or plasma samples.

The choice of technique depends on the matrix, required level of clean-up, and the subsequent analytical method.

Regulatory Frameworks and Their Implications for Brolamfetamine Research

International Control Regimes and Their Impact on Research Accessibility

Brolamfetamine (B1667869) is classified as a Schedule I drug under the United Nations (UN) Convention on Psychotropic Substances of 1971. ncats.ioun.orgunodc.orgincb.org This international treaty places the most stringent controls on substances that are deemed to have a high potential for abuse and no recognized medical use. ontosight.ai As a signatory to this convention, member countries are obligated to prohibit all use of Schedule I substances except for scientific and very limited medical purposes by duly authorized persons in medical or scientific establishments which are directly under the control of their governments or specifically approved by them. unodc.org

This international scheduling has a profound impact on the accessibility of brolamfetamine for research. The procurement of the compound for laboratory studies requires navigating a complex process of permits and licenses from national regulatory bodies, which act in accordance with their treaty obligations. Researchers must provide a detailed and justifiable scientific rationale for their proposed study to gain approval for the import, synthesis, or possession of the substance. unodc.org The stringent control measures are intended to prevent diversion and misuse, but they can also create significant logistical and administrative hurdles for scientists, potentially slowing the pace of research.

The salts of all substances listed in the schedules of the Convention on Psychotropic Substances are also under international control, whenever the existence of such salts is possible. incb.orgscribd.com This explicitly includes brolamfetamine hydrobromide.

National Scheduling and Legal Classifications Affecting Research Protocol Development

In alignment with the UN Convention, many countries have enacted their own laws and regulations that classify brolamfetamine as a highly controlled or illegal substance. These national legal frameworks directly influence the design and execution of research protocols.

For instance, in the United States , brolamfetamine is a Schedule I controlled substance under the Controlled Substances Act. wikipedia.orgnih.gov This classification signifies a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. nih.gov Research with Schedule I substances requires a specific license from the Drug Enforcement Administration (DEA), and protocols are subject to rigorous review by both the DEA and the Food and Drug Administration (FDA). nih.gov

Similarly, other nations have analogous classifications:

Australia: Schedule 9 (Prohibited Substance) wikipedia.orgwikipedia.org

Canada: Schedule I wikipedia.org

United Kingdom: Class A wikipedia.org

The development of a research protocol for a study involving this compound must, therefore, be meticulously designed to comply with these national laws. This includes detailed plans for the secure storage, handling, and administration of the compound, as well as comprehensive procedures for record-keeping and disposal. The legal status necessitates that research can only be conducted in facilities with the appropriate licenses and infrastructure to manage controlled substances, further limiting the number of institutions capable of undertaking such work. unodc.orgddb.gov.ph

Interactive Data Table: National Scheduling of Brolamfetamine

Country Schedule/Class Implications for Research
United States Schedule I Requires DEA and FDA approval for research protocols. wikipedia.orgnih.govnih.gov
Australia Schedule 9 Prohibited substance; research requires specific government approval. wikipedia.orgwikipedia.org
Canada Schedule I Strict control, research is highly regulated. wikipedia.org
United Kingdom Class A Subject to the highest level of control under the Misuse of Drugs Act 1971. wikipedia.org

Ethical Considerations and Compliance in Brolamfetamine Research Studies

Beyond the legal and regulatory hurdles, research involving a psychoactive substance like this compound demands a robust ethical framework. mentesabiertaspsicologia.com The primary ethical imperative is to ensure the safety and well-being of any potential human participants. infonetica.net

Key ethical considerations include:

Informed Consent: Participants must be fully informed about the nature of the substance, the procedures of the study, and any potential risks. tools4dev.org Given the psychoactive effects of brolamfetamine, the capacity of participants to provide ongoing consent throughout a study is a critical consideration.

Minimization of Harm: Researchers have a duty to minimize any potential physical or psychological harm to participants. infonetica.net This involves careful screening of potential participants to exclude those who may be at higher risk for adverse reactions.

Confidentiality and Data Protection: The privacy of participants and the confidentiality of the data collected are paramount. tools4dev.org

Scientific Validity: The research must be designed to yield scientifically valid and valuable results to justify the use of a controlled substance and the involvement of human subjects. ird.fr

Transparency: Researchers should be transparent about their methods and findings. tools4dev.org

Ethical review boards and institutional review boards (IRBs) play a crucial role in scrutinizing research protocols to ensure they meet these ethical standards. ird.fr Any study involving brolamfetamine would require a thorough risk-benefit analysis, demonstrating that the potential scientific knowledge gained outweighs the potential risks to participants. nih.govmentesabiertaspsicologia.com The ethical landscape necessitates a cautious and responsible approach to research, with a strong emphasis on participant safety and the integrity of the scientific process. mentesabiertaspsicologia.com

Future Directions and Emerging Research Paradigms for Brolamfetamine

Novel Receptor Targets and Ligand-Binding Site Characterization

Brolamfetamine (B1667869), also known as DOB, is well-characterized as a potent agonist at serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors, with its psychedelic effects primarily attributed to its action at the 5-HT2A receptor. wikipedia.orgncats.io However, emerging research suggests its pharmacological profile may be more complex. A significant area of future research lies in the exploration of novel receptor targets for brolamfetamine and the detailed characterization of its binding sites.

One such target of growing interest is the Trace Amine-Associated Receptor 1 (TAAR1) . wikiwand.comwikipedia.org Brolamfetamine has been identified as a partial agonist at TAAR1. ncats.io TAAR1 is a G protein-coupled receptor (GPCR) that modulates the activity of monoaminergic systems, including dopamine (B1211576), norepinephrine, and serotonin. wikipedia.org Its activation can influence a range of physiological and psychological processes. frontiersin.org Further investigation into the functional consequences of brolamfetamine's interaction with TAAR1 is crucial to fully understand its neurochemical effects.

The following table summarizes the known and potential receptor targets for brolamfetamine:

Receptor TargetInteraction TypeKnown/Potential Significance
5-HT2A Receptor AgonistPrimary mediator of psychedelic effects. wikipedia.orgncats.io
5-HT2B Receptor AgonistPotential role in cardiovascular effects. wikipedia.orgncats.io
5-HT2C Receptor AgonistMay contribute to effects on mood and appetite. wikipedia.orgzhanggroup.org
Trace Amine-Associated Receptor 1 (TAAR1) Partial AgonistModulation of monoaminergic systems. ncats.iowikiwand.com
Novel 5-HT Binding Sites To be determinedRadioligand studies suggest the existence of unique binding sites not conforming to current classifications. nih.gov

Advancements in Preclinical Modeling of Neurochemical Systems

Preclinical animal models are indispensable for investigating the complex neurochemical and behavioral effects of psychoactive compounds like brolamfetamine. herts.ac.ukmaastrichtuniversity.nl Future research will leverage more sophisticated preclinical models to elucidate the intricate ways in which brolamfetamine modulates brain chemistry.

In vivo microdialysis is a powerful technique that allows for the real-time measurement of neurotransmitter levels in specific brain regions of freely moving animals. nih.gov This method can be used to examine how brolamfetamine administration alters the release and metabolism of key neurotransmitters such as dopamine and serotonin in brain areas implicated in reward, cognition, and perception. nih.govmdpi.com Studies on amphetamine analogs have demonstrated that alterations in serotonin release can modulate dopamine-mediated behaviors, a principle that likely extends to brolamfetamine. nih.gov

Furthermore, behavioral pharmacology models in animals can be used to assess the functional consequences of these neurochemical changes. For instance, studies have shown that brolamfetamine can reduce aggression in rats. wikipedia.org Future preclinical studies will likely employ a battery of behavioral tests to create a more comprehensive profile of brolamfetamine's effects on cognition, social interaction, and affective states.

Chronic administration studies in animal models are also crucial for understanding the long-term neuroadaptations that may occur with repeated exposure to brolamfetamine. Research on other potent 5-HT2A agonists like 25I-NBOMe has shown that chronic treatment can lead to tolerance to certain behavioral effects and significant alterations in neurotransmitter systems. nih.gov Similar investigations with brolamfetamine will be vital for a complete understanding of its pharmacological profile.

High-Throughput Screening Methodologies for Brolamfetamine Analogue Discovery

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly test the biological activity of a large number of compounds. numberanalytics.com This technology will be instrumental in the discovery of novel analogues of brolamfetamine with potentially more desirable pharmacological properties. HTS assays can be designed to identify compounds that selectively activate or block specific receptor subtypes, or that exhibit unique signaling profiles.

The development of cell-based assays using engineered cell lines expressing specific receptor targets is a cornerstone of HTS. These assays can measure various downstream signaling events, such as changes in intracellular calcium or cyclic AMP levels, providing a functional readout of a compound's activity. By screening libraries of brolamfetamine analogues, researchers can identify molecules with improved selectivity for the 5-HT2A receptor over other 5-HT receptor subtypes, or compounds that preferentially activate certain signaling pathways over others. This could lead to the development of "biased agonists" that produce specific therapeutic effects with fewer side effects.

Integration of Omics Technologies in Pharmacological Investigations

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized pharmacological research by providing a holistic view of the molecular changes induced by a drug. numberanalytics.comnih.govnumberanalytics.comnih.govscielo.org.mx The integration of these technologies into the study of brolamfetamine will offer unprecedented insights into its mechanisms of action.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how brolamfetamine alters gene expression in the brain. This can help to identify the genes and cellular pathways that are affected by the drug, providing clues about its long-term effects on neuronal function and plasticity.

Proteomics , the large-scale study of proteins, can be used to identify changes in protein expression and post-translational modifications following brolamfetamine administration. This can help to elucidate the specific signaling cascades and cellular machinery that are modulated by the drug.

Metabolomics , the study of the complete set of small-molecule metabolites, can provide a snapshot of the metabolic state of the brain and how it is altered by brolamfetamine. This can reveal changes in neurotransmitter metabolism and energy utilization.

By integrating data from these different omics platforms, researchers can construct a comprehensive picture of the molecular and cellular effects of brolamfetamine, leading to a deeper understanding of its pharmacology. scielo.org.mx

Computational Drug Design and Structure-Activity Relationship (SAR) Refinement

Computational drug design and the refinement of structure-activity relationships (SAR) are powerful tools for the rational design of new molecules with specific pharmacological properties. collaborativedrug.comgardp.orgpharmacologymentor.com These approaches will be critical for the development of novel brolamfetamine analogues.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. nih.govwikipedia.orgnih.govlibretexts.orgexcli.de By identifying the key structural features that are important for a compound's affinity and efficacy at a particular receptor, QSAR models can be used to predict the activity of new, untested compounds.

Molecular modeling techniques, such as docking and molecular dynamics simulations, can provide a three-dimensional view of how brolamfetamine and its analogues interact with their receptor targets at the atomic level. This can help to explain the observed SAR and guide the design of new compounds with improved binding affinity and selectivity.

The integration of computational approaches with experimental data from binding assays and functional studies will allow for the iterative refinement of SAR models for brolamfetamine and its derivatives. This will accelerate the discovery of new chemical entities with tailored pharmacological profiles.

The table below outlines some of the key computational approaches and their applications in brolamfetamine research:

Computational ApproachApplication in Brolamfetamine Research
Quantitative Structure-Activity Relationship (QSAR) Predict the biological activity of novel analogues based on their chemical structure. nih.govwikipedia.orgnih.govlibretexts.orgexcli.de
Molecular Docking Predict the binding mode of brolamfetamine and its analogues within the active site of target receptors.
Molecular Dynamics Simulations Simulate the dynamic interactions between brolamfetamine and its receptors to understand the molecular basis of agonism and signaling.
Pharmacophore Modeling Identify the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new scaffolds.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Brolamfetamine hydrobromide in academic research?

  • Methodological Answer :

  • Synthesis : Follow protocols for hydrobromide salt preparation, ensuring stoichiometric equivalence between the free base and hydrobromic acid. Use inert atmospheres and controlled temperature to minimize degradation .
  • Characterization : Employ NMR (¹H/¹³C), FT-IR, and mass spectrometry for structural confirmation. For purity, use HPLC with UV detection (λ = 220–280 nm) and report retention times relative to standards .
  • Documentation : Include detailed experimental conditions (solvents, reaction times, yields) in the main manuscript or supplementary materials to ensure reproducibility .

Q. How should researchers assess the purity and stability of this compound in experimental settings?

  • Methodological Answer :

  • Purity Analysis : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods. For stability, conduct accelerated degradation studies under stress conditions (e.g., heat, light, humidity) and quantify impurities via peak area normalization .
  • Storage : Store lyophilized samples at –20°C in amber vials to prevent hygroscopic degradation. Validate storage conditions with periodic stability assays .

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacological data for this compound?

  • Methodological Answer :

  • Systematic Review : Conduct meta-analyses of existing studies, focusing on variables like dosage ranges (e.g., 0.1–2.0 mg/kg in rodent models) and administration routes (oral vs. intraperitoneal) that may explain discrepancies .
  • Replication Studies : Design experiments using standardized protocols (e.g., OECD guidelines) and cross-validate results with orthogonal assays (e.g., receptor binding vs. behavioral outcomes) .

Q. What experimental design considerations are critical for optimizing in vivo studies of this compound’s neurobehavioral effects?

  • Methodological Answer :

  • Animal Models : Use Swiss albino mice (20–25 g) or Sprague-Dawley rats, stratified into ≥5 groups (n=6–10) with matched baseline behaviors. Include positive controls (e.g., scopolamine hydrobromide for cognitive impairment) .
  • Dosing Regimens : Employ dose-escalation studies (e.g., 0.5–2.0 mg/kg) with pre-treatment intervals (30–60 min) to account for pharmacokinetic delays. Monitor plasma half-life and metabolite profiles via LC-MS/MS .

Q. How can pharmacokinetic equivalence between this compound formulations be rigorously demonstrated?

  • Methodological Answer :

  • Study Design : Use a crossover trial in healthy volunteers (n=12–24) with washout periods ≥5× elimination half-life. Compare AUC₀–∞ and Cₘₐₓ between test and reference formulations, applying bioequivalence criteria (90% CI within 80–125%) .
  • Analytical Validation : Quantify plasma concentrations using validated LC-MS methods with LOQ ≤1 ng/mL. Include internal standards (e.g deuterated analogs) to correct for matrix effects .

Methodological Frameworks

Q. What strategies ensure reproducibility in this compound research?

  • Answer :

  • Detailed Protocols : Pre-register methods on platforms like Protocols.io , specifying equipment models (e.g., Agilent 1260 HPLC) and software settings (e.g., Empower 3 for data analysis) .
  • Data Sharing : Deposit raw datasets (spectra, chromatograms) in repositories like Zenodo, adhering to FAIR principles. Use version control for iterative revisions .

Q. How should researchers design studies to investigate this compound’s interaction with novel psychoactive substance (NPS) receptors?

  • Answer :

  • Receptor Binding Assays : Use radioligand displacement (e.g., [³H]-ketanserin for 5-HT₂A affinity) with non-linear regression to calculate IC₅₀ values. Validate with functional assays (e.g., calcium flux in HEK293 cells) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses at homology-modeled receptors. Cross-reference with mutagenesis data to identify critical residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.